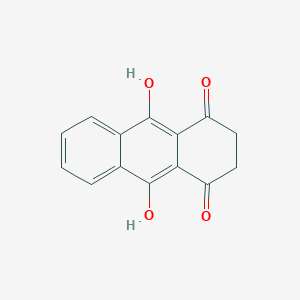

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione

Vue d'ensemble

Description

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione, also known as Leucoquinizarin, is an organic compound with the molecular formula C14H10O4. It is a derivative of anthracenedione and is characterized by its dihydroxy and dihydro functionalities. This compound is notable for its applications in various fields, including textile dyeing and medicinal chemistry .

Applications De Recherche Scientifique

Dye Production

One of the primary applications of 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione is in the production of dyes and colorants. The compound has been utilized in various formulations due to its vibrant color properties and stability under different conditions.

- Colorant for Textiles and Personal Care Products : The compound is used in textile dyeing processes and personal care products like shampoos and soaps. Its fluorescence enhances color brightness, making it suitable for consumer products that require vivid colors .

- Industrial Applications : It is also employed in heavy-duty industrial cleaners and detergents due to its alkali fastness and ability to maintain color stability in high pH environments .

Pharmaceutical Applications

The pharmacological potential of this compound has been explored in various studies:

- Anticancer Properties : Research indicates that anthraquinone derivatives exhibit cytotoxic effects against different cancer cell lines. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents .

Analytical Chemistry

In analytical chemistry, this compound is utilized for separation and purification processes:

- Liquid Chromatography : The compound can be effectively separated using HPLC methods. For instance, it has been employed on Newcrom R1 HPLC columns for the isolation of impurities in preparative separation processes . This application is crucial for ensuring the purity of synthesized compounds in pharmaceuticals.

Case Studies

Several case studies highlight the practical applications of this compound:

- Coloring Agents in Detergents : A study demonstrated the effectiveness of N,N'-dialkyleneoxy-substituted anthraquinone colorants (including derivatives of this compound) in laundry detergents. The research emphasized their water solubility and fastness properties under various washing conditions .

- Pharmacological Research : Investigations into the anticancer properties revealed that derivatives of this compound could induce apoptosis in specific cancer cell lines while exhibiting minimal toxicity to normal cells .

Mécanisme D'action

Mode of Action

The compound interacts with topo I, inhibiting its function

Action Environment

The action, efficacy, and stability of 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione can be influenced by various environmental factors. For instance, the compound is a red solid that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide . Its strong oxidative and reductive properties allow it to react with many organic and inorganic compounds

Analyse Biochimique

Biochemical Properties

It is known to be a relatively stable compound with strong oxidative and reductive properties, and it can react with many organic and inorganic compounds

Cellular Effects

It is known that anthraquinone derivatives can inhibit the enzyme topoisomerase I, a target for the prevention of malignant carcinomas

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione can be synthesized through the reduction of anthraquinone. The reaction typically involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of hydrogen gas over a bed of anthraquinone and catalyst, ensuring efficient conversion and high yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinizarin, a related anthraquinone derivative.

Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides (R-X) or acyl chlorides (R-COCl) in the presence of a base

Major Products

Oxidation: Quinizarin (1,4-dihydroxyanthraquinone).

Reduction: Tetrahydro derivatives.

Substitution: Ethers or esters of the original compound

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinizarin (1,4-dihydroxyanthraquinone): Similar in structure but lacks the dihydro functionalities.

Anthraquinone: The parent compound, which is more oxidized compared to 2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione.

Tetrahydroanthraquinone: A fully reduced derivative .

Uniqueness

This compound is unique due to its specific combination of dihydroxy and dihydro functionalities, which confer distinct chemical reactivity and biological activity. Its ability to inhibit topoisomerase I sets it apart from other anthraquinone derivatives, making it a valuable compound in medicinal chemistry .

Activité Biologique

Overview

2,3-Dihydro-9,10-dihydroxy-1,4-anthracenedione, commonly referred to as Leucoquinizarin, is an organic compound with the molecular formula C14H10O4. It is a derivative of anthracenedione and is recognized for its diverse applications in medicinal chemistry and dye synthesis. The compound's biological activity primarily revolves around its potential anticancer properties, particularly its interaction with topoisomerase I, an enzyme critical for DNA replication.

Inhibition of Topoisomerase I

The primary mechanism through which this compound exerts its biological effects is by inhibiting topoisomerase I. This enzyme plays a vital role in alleviating the torsional strain generated ahead of the replication fork during DNA synthesis. By inhibiting this enzyme, the compound can prevent DNA replication and induce apoptosis in cancer cells.

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- Leukemia Cells : The compound has shown promising results in inhibiting the growth of leukemia cell lines by disrupting their DNA synthesis processes.

- Solid Tumors : Studies suggest that it may also have efficacy against solid tumors by inducing apoptosis through DNA intercalation and topoisomerase inhibition.

Case Studies and Research Findings

- Antileukemic Activity : A study demonstrated that this compound significantly inhibited the proliferation of L1210 leukemia cells with an IC50 value of approximately 25 nM after 4 days of treatment .

- DNA Interaction : The compound has been shown to intercalate into DNA strands, which can lead to structural distortions and hinder normal cellular functions. This property is common among anthraquinone derivatives and contributes to their anticancer activity .

- Comparative Studies : When compared to other anthraquinones like quinizarin and danthron, this compound exhibited a unique profile in terms of its binding affinity to DNA and its ability to induce apoptosis in cancer cells .

The compound is characterized by strong oxidative and reductive properties. Its stability allows it to interact effectively with various organic and inorganic compounds. Additionally:

- Solubility : It is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.

- Chemical Stability : The compound remains stable under physiological conditions but can undergo metabolic transformations that may influence its biological activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC50 Value (nM) | Mechanism |

|---|---|---|---|

| Antileukemic | L1210 | ~25 | Topoisomerase I inhibition |

| Antiproliferative | MOLT4 | 2.1 | DNA intercalation |

| Apoptosis Induction | Various solid tumors | Varies | Disruption of DNA synthesis |

Propriétés

IUPAC Name |

9,10-dihydroxy-2,3-dihydroanthracene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-4,17-18H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXPBEUYCCZFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C(C3=CC=CC=C3C(=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066237, DTXSID90885803 | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17648-03-2, 40498-13-3 | |

| Record name | Leucoquinizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17648-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoquinizarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040498133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucoquinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Anthracenedione, 2,3-dihydro-9,10-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenedione, 2,3-dihydro-1,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-9,10-dihydroxyanthracene-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydro-1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions involving Leucoquinizarin?

A1: Leucoquinizarin displays interesting reactivity with hydrazines and alcohols. [, ] For instance, it undergoes N-N bond cleavage reactions with various hydrazines, leading to unique nitrogen-containing compounds. [, ] Furthermore, it can be monoalkylated with primary or secondary alcohols in the presence of thionyl chloride and an acid catalyst, yielding Chinizarin monoalkyl ethers. [] This specific reaction highlights its versatility as a precursor for synthesizing more complex molecules.

Q2: How does the structure of Leucoquinizarin influence its ability to form complexes with metals?

A2: Leucoquinizarin, acting as a ligand, coordinates with Tin(IV) through a monodentate Sn-O bond involving one of its phenolic oxygen atoms. [] This contrasts with the coordination observed for its analog, Alizarin, which forms a six-membered chelate ring with Tin(IV) through both a quinoidal oxygen and its neighboring phenolic oxygen. [] This difference in coordination behavior highlights the impact of the hydroxyl group positioning on the chelating properties of these anthraquinone derivatives.

Q3: What are the potential applications of Leucoquinizarin derivatives?

A3: Organotin compounds derived from Leucoquinizarin have shown promising results in in vitro cytotoxicity assays against human tumor cell lines. [] While further research is needed to elucidate their mechanism of action and in vivo efficacy, these initial findings suggest their potential as antitumor agents.

Q4: What analytical techniques are employed in the study of Leucoquinizarin and its derivatives?

A4: A variety of spectroscopic and analytical methods are crucial for characterizing Leucoquinizarin and its derivatives. These include:

- Infrared (IR) Spectroscopy: Used to identify functional groups and study bonding characteristics. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of molecules. []

- Thermal Analysis: Investigates the thermal stability and decomposition patterns of compounds. []

- High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify components in mixtures, particularly relevant in degradation studies. []

Q5: Are there any environmental concerns related to Leucoquinizarin and its derivatives?

A5: While specific information about the environmental impact of Leucoquinizarin is limited in the provided research, its structural similarity to anthraquinone dyes raises concerns. [, ] Anthraquinone dyes are known for their persistence in the environment and potential toxicity. [, ] Research focusing on the biodegradation of these compounds using methods like immobilized Aspergillus flavus in fluidized bed bioreactors indicates ongoing efforts to address these environmental challenges. [] Further research into the ecotoxicological effects and degradation pathways of Leucoquinizarin and its derivatives is essential to ensure their responsible use and disposal.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.